molecular formula C13H9ClOS B15341659 S-Phenyl p-chlorothiobenzoate CAS No. 28122-82-9

S-Phenyl p-chlorothiobenzoate

Cat. No.: B15341659
CAS No.: 28122-82-9
M. Wt: 248.73 g/mol
InChI Key: OFQMTTINDMBGFA-UHFFFAOYSA-N
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Description

S-Phenyl p-chlorothiobenzoate: is an organic compound that belongs to the class of thiobenzoates It is characterized by the presence of a phenyl group attached to a sulfur atom, which is further connected to a p-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl p-chlorothiobenzoate typically involves the nucleophilic substitution reaction of p-chlorobenzoyl chloride with thiophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Phenyl p-chlorothiobenzoate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or disulfides using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, disulfides.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

Chemistry: S-Phenyl p-chlorothiobenzoate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form covalent bonds with thiol groups makes it useful in the modification of proteins and peptides.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target thiol-containing enzymes. It is also investigated for its antimicrobial and anticancer properties.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of S-Phenyl p-chlorothiobenzoate involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s reactivity is primarily due to the electrophilic nature of the carbonyl group, which facilitates nucleophilic attack by thiol groups.

Comparison with Similar Compounds

  • S-Phenyl o-chlorothiobenzoate
  • S-Phenyl o-bromothiobenzoate
  • 4′-Cyano-phenylthiolbenzoate
  • 4′-Methoxy-phenylthiolbenzoate

Comparison: S-Phenyl p-chlorothiobenzoate is unique due to the position of the chlorine atom on the para position of the benzene ring, which influences its reactivity and interaction with other molecules. In comparison, S-Phenyl o-chlorothiobenzoate and S-Phenyl o-bromothiobenzoate have substituents at the ortho position, which can lead to different steric and electronic effects. The 4′-cyano and 4′-methoxy derivatives have different substituents on the phenyl ring, which can alter their chemical properties and applications.

Properties

CAS No.

28122-82-9

Molecular Formula

C13H9ClOS

Molecular Weight

248.73 g/mol

IUPAC Name

S-phenyl 4-chlorobenzenecarbothioate

InChI

InChI=1S/C13H9ClOS/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H

InChI Key

OFQMTTINDMBGFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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